

An In-depth Technical Guide to the Physical Properties of Tributylammonium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylammonium chloride*

Cat. No.: *B1219575*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **tributylammonium chloride**, specifically its melting and boiling points. The document details standardized experimental protocols for the determination of these properties and includes visualizations of relevant experimental workflows and a related biological signaling pathway to provide context for researchers in the life sciences.

Physical and Chemical Properties

Tributylammonium chloride is a quaternary ammonium salt with a range of applications, including as a phase-transfer catalyst. An accurate understanding of its physical properties is essential for its proper handling, storage, and application in experimental settings.

Data Summary

The experimentally determined physical properties of **tributylammonium chloride** are summarized in the table below.

Property	Value	Units
Melting Point	-70	°C
Boiling Point	216.5	°C

Table 1: Key Physical Properties of **Tributylammonium Chloride**.[\[1\]](#)

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a chemical compound such as **tributylammonium chloride**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and accurate technique for melting point determination.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **tributylammonium chloride** sample is completely dry and in a fine powdered form to allow for uniform heating.[\[6\]](#) If necessary, grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.[\[5\]](#)

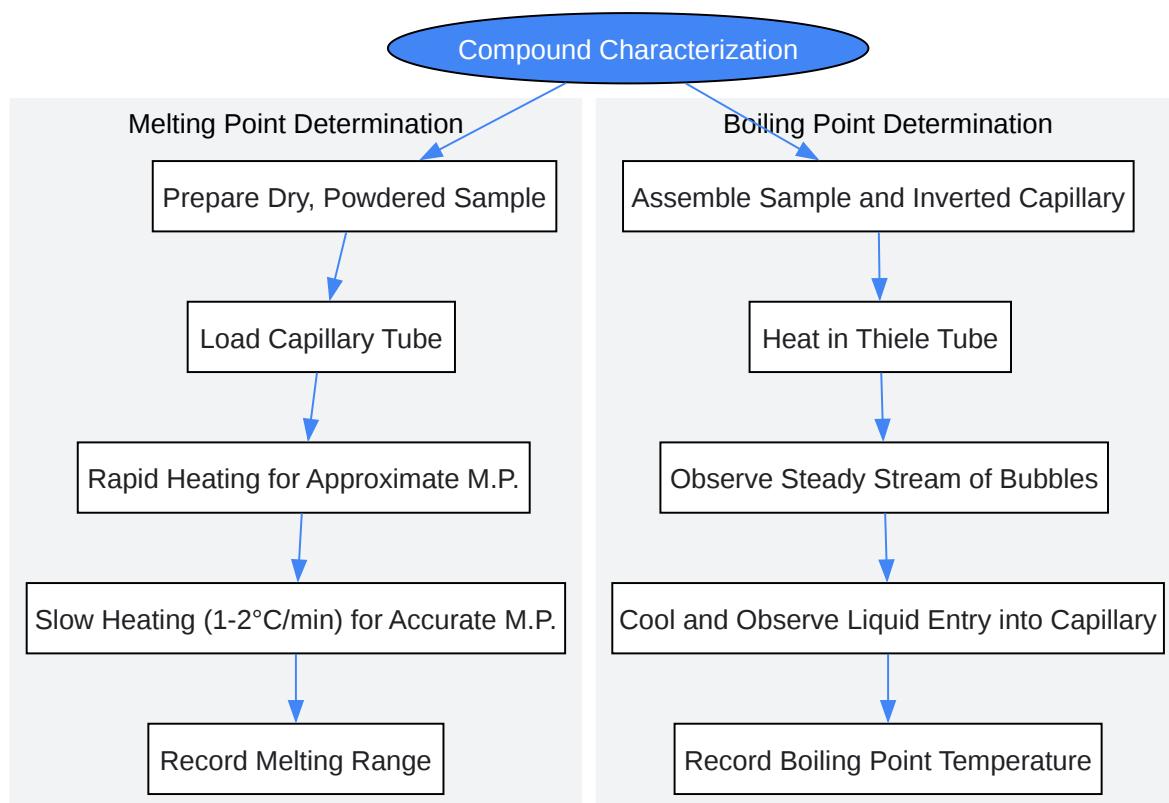
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
- Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point range. This provides a target for a more accurate measurement.
- Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[2][5]
- Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[3] For a pure compound, this range should be narrow (0.5-1°C).[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The following protocol describes the micro-reflux method using a Thiele tube.[7][8][9]

Apparatus:

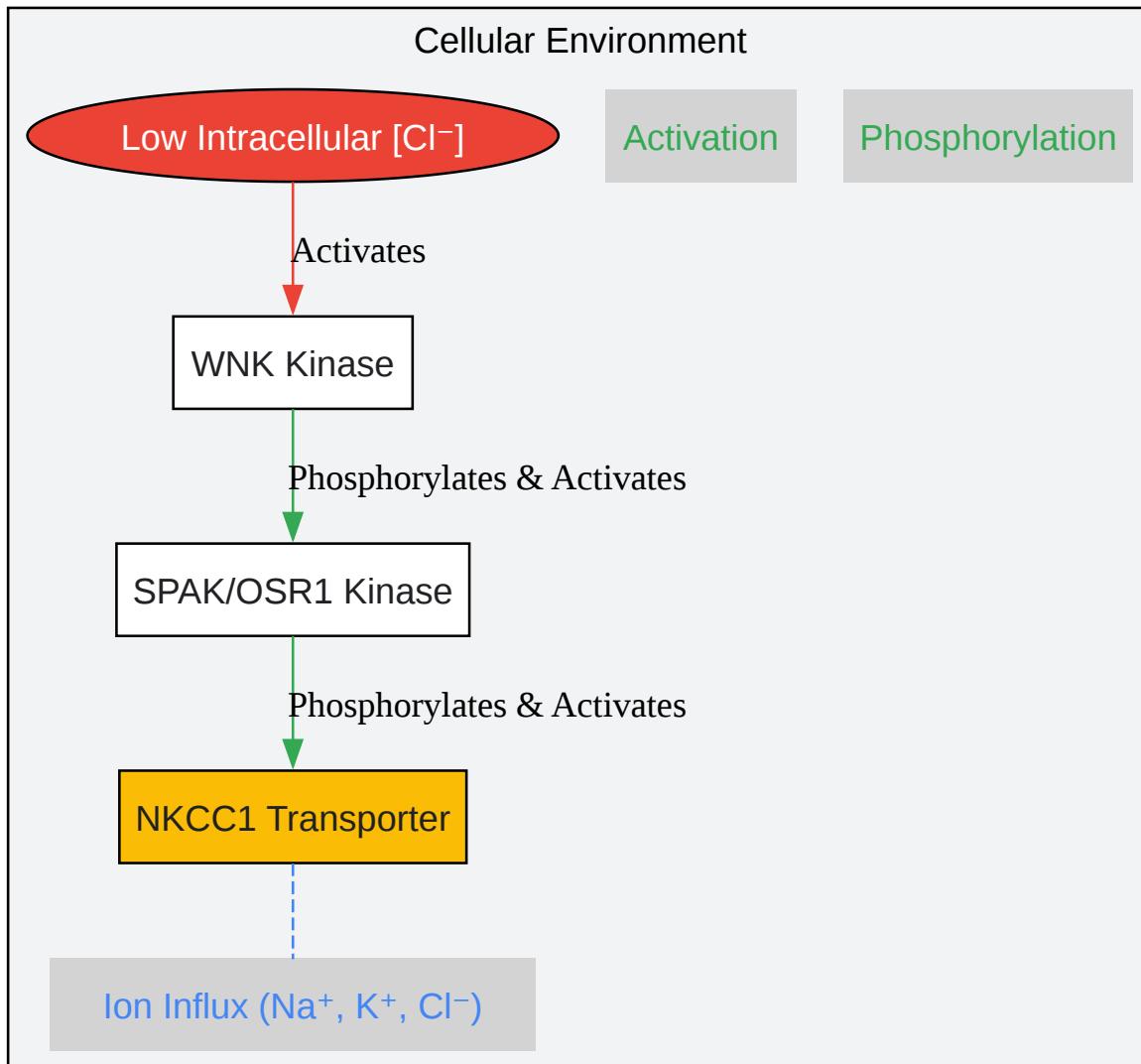
- Thiele tube
- Small test tube or Durham tube
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heat source (e.g., Bunsen burner)
- Mineral oil or other suitable heating bath liquid
- Rubber band or wire to attach the test tube to the thermometer


Procedure:

- Sample Preparation: Add approximately 0.5 mL of **tributylammonium chloride** to a small test tube.
- Capillary Tube Insertion: Place a capillary tube (sealed end up) inside the test tube containing the sample.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Thiele Tube Setup: Insert the thermometer and attached test tube into the Thiele tube, which should be filled with mineral oil to a level above the side arm.
- Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
- Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is the boiling point. Record the temperature at this moment.[\[7\]](#)[\[9\]](#)

Visualizations

Experimental Workflow


The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Relevant Signaling Pathway: Chloride Ion in Cellular Signaling

While **tributylammonium chloride** itself is not a direct signaling molecule, the chloride ion (Cl^-) is a crucial signaling ion in various physiological processes. Understanding these pathways can be relevant for drug development professionals. The diagram below illustrates a simplified representation of the WNK kinase pathway, which is regulated by intracellular chloride concentrations.[10]

[Click to download full resolution via product page](#)

Caption: Simplified WNK Kinase Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. alnoor.edu.iq [alnoor.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Cl⁻ as a bona fide signaling ion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Tributylammonium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219575#physical-properties-of-tributylammonium-chloride-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com